![molecular formula C13H12O5 B2367960 (7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid CAS No. 500203-88-3](/img/structure/B2367960.png)
(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid
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Overview
Description
“(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid” is a chemical compound with the formula C₁₃H₁₂O₅ . It is supplied by Matrix Scientific and is classified as an irritant .
Synthesis Analysis
The synthesis of coumarin derivatives, which include “(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid”, has been a topic of interest for many organic and pharmaceutical chemists . The Pechmann coumarin synthesis method is one of the commonly used methods for synthesizing these compounds .Molecular Structure Analysis
The molecular structure of “(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid” can be determined using various analytical techniques. For instance, the melting point can be determined using differential scanning calorimetry .Scientific Research Applications
Antiviral Activity
Coumarin derivatives, including our compound of interest, have demonstrated antiviral properties . Researchers have investigated their effectiveness against viruses such as HIV, herpes simplex virus (HSV), and influenza. These compounds interfere with viral replication and may serve as potential antiviral agents.
Antibacterial and Antimicrobial Effects
The same coumarin derivatives exhibit antibacterial and antimicrobial activities . They can inhibit the growth of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Such properties make them valuable in developing novel antibiotics.
Anticoagulant Properties
Coumarins, including our compound, possess anticoagulant effects . They interfere with blood clotting mechanisms and find applications in preventing thrombosis and related disorders.
Anti-Inflammatory Potential
Researchers have explored the anti-inflammatory properties of coumarin derivatives . These compounds may help mitigate inflammation-related conditions, making them relevant in drug development.
Anticancer Activity
Coumarins have attracted attention as potential anticancer agents . They exhibit cytotoxic effects on cancer cells and may play a role in cancer therapy. Further studies are ongoing to explore their mechanisms of action.
Optical Brighteners and Photosensitizers
Beyond their biological activities, coumarins find applications in other domains. They serve as optical brighteners, enhancing the whiteness and brightness of materials like textiles and paper . Additionally, they act as photosensitizers in photodynamic therapy, a technique used to treat certain cancers and skin conditions .
Safety and Hazards
Future Directions
The future directions in the research of “(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid” and other coumarin derivatives could involve exploring their potential applications in various fields, such as medicine and materials science . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of action of these compounds .
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been reported to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptor activity, and disruption of cellular structures .
Biochemical Pathways
Coumarin derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation .
Pharmacokinetics
Coumarin derivatives are generally known to be well-absorbed, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Coumarin derivatives are known to exhibit a variety of biological effects, including anti-inflammatory, anticoagulant, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of coumarin derivatives .
properties
IUPAC Name |
2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-6-8-3-4-10(14)7(2)12(8)18-13(17)9(6)5-11(15)16/h3-4,14H,5H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEZSAXDCRQSJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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